molecular formula C8H9ClN2O2 B13573121 2H,3H-imidazo[1,2-a]pyridine-6-carboxylicacidhydrochloride

2H,3H-imidazo[1,2-a]pyridine-6-carboxylicacidhydrochloride

Cat. No.: B13573121
M. Wt: 200.62 g/mol
InChI Key: PZACXYMQJYPKBS-UHFFFAOYSA-N
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Description

2H,3H-imidazo[1,2-a]pyridine-6-carboxylicacidhydrochloride is a heterocyclic compound that belongs to the imidazopyridine family. This compound is known for its diverse pharmacological and biological activities, making it a significant structure in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H,3H-imidazo[1,2-a]pyridine-6-carboxylicacidhydrochloride can be achieved through a five-component cascade reaction. This method involves the use of cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol. The reaction proceeds through a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization . This catalyst-free approach is highlighted by its easily available starting materials, operational simplicity, clean reaction profile, and the use of environmentally benign solvents .

Industrial Production Methods: Industrial production methods for this compound typically involve multicomponent reactions (MCRs) due to their high atom economy, minimum time and cost, and straightforward experimental procedures . These methods allow for the fast generation of functionalized molecules in a single step, making them highly efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2H,3H-imidazo[1,2-a]pyridine-6-carboxylicacidhydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include transition metal catalysts, metal-free oxidants, and photocatalysts . The conditions for these reactions can vary, but they often involve mild temperatures and environmentally friendly solvents.

Major Products Formed: The major products formed from these reactions include various functionalized imidazo[1,2-a]pyridine derivatives. These derivatives are valuable in organic synthesis and pharmaceutical chemistry due to their diverse biological activities .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2H,3H-imidazo[1,2-a]pyridine-6-carboxylicacidhydrochloride include imidazo[1,2-a]pyrazine and pyrido[1,2-a]pyrimidine derivatives . These compounds share a similar heterocyclic structure and exhibit comparable biological activities.

Uniqueness: What sets this compound apart is its unique combination of pharmacological properties and its efficiency in multicomponent reactions. Its ability to undergo various chemical reactions and form diverse functionalized derivatives makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

2,3-dihydroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H8N2O2.ClH/c11-8(12)6-1-2-7-9-3-4-10(7)5-6;/h1-2,5H,3-4H2,(H,11,12);1H

InChI Key

PZACXYMQJYPKBS-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=C(C=CC2=N1)C(=O)O.Cl

Origin of Product

United States

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